molecular formula C16H19N3O8SZn B082908 (6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc CAS No. 12567-06-5

(6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc

货号: B082908
CAS 编号: 12567-06-5
分子量: 478.8 g/mol
InChI 键: TVMXJQZBKOMFQK-OOARYINLSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件: 头孢菌素C锌盐是通过金霉菌的发酵合成的。 发酵过程包括在富含营养的培养基中培养真菌,然后提取和纯化头孢菌素C 然后通过在受控条件下使头孢菌素C与锌离子反应来制备锌盐形式,形成稳定的络合物 .

工业生产方法: 头孢菌素C的工业生产涉及优化发酵条件以最大限度地提高产量。 这包括在发酵过程中控制pH值、温度和营养供应。 然后通过一系列化学反应将提取的头孢菌素C转化为其锌盐形式,确保高纯度和稳定性 .

化学反应分析

反应类型: 头孢菌素C锌盐会发生各种化学反应,包括:

常用试剂和条件:

主要产品:

科学研究应用

Antibacterial Applications

1. Antibiotic Properties
The compound exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves inhibiting bacterial cell wall synthesis, making it effective against infections caused by resistant strains.

Case Study: Efficacy Against Resistant Strains
Recent studies have demonstrated that the zinc salt form enhances the stability and bioavailability of the antibiotic, leading to improved therapeutic outcomes in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens .

Biochemical Research Applications

2. Enzyme Inhibition Studies
The compound is utilized in biochemical research to study enzyme inhibition mechanisms. Its structural analogs are often employed to investigate interactions with beta-lactamases, enzymes produced by bacteria that confer resistance to beta-lactam antibiotics.

Case Study: Interaction with Beta-Lactamases
Research has shown that derivatives of this compound can effectively inhibit certain types of beta-lactamases, providing insights into developing new inhibitors that can restore the efficacy of existing antibiotics .

Therapeutic Potential

3. Cancer Research
Emerging studies suggest that the compound may have potential applications beyond antibacterial activity, particularly in cancer therapy. Its ability to induce apoptosis in cancer cells has been explored, indicating a dual role as both an antibiotic and an anticancer agent.

Case Study: Anticancer Activity
In vitro studies have indicated that the compound can inhibit cell proliferation in various cancer cell lines, leading to further exploration of its mechanisms and potential use in combination therapies .

作用机制

Cephalosporin C zinc salt exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening and eventual lysis of the bacterial cell . The presence of zinc ions enhances the binding affinity and stability of the compound, making it more effective against resistant bacterial strains .

生物活性

The compound (6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid; zinc, commonly referred to as Cephalosporin C zinc salt, is a member of the cephalosporin family of antibiotics. This compound exhibits significant biological activity, primarily as an antibacterial agent. Its structure includes a unique bicyclic core that contributes to its mechanism of action against bacterial infections.

  • Molecular Formula : C16H21N3O8SZn
  • Molecular Weight : 478.78 g/mol
  • CAS Number : 59143-60-1

Cephalosporins function by inhibiting bacterial cell wall synthesis. The beta-lactam ring in their structure binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers in bacterial cell walls, ultimately leading to cell lysis and death.

Antibacterial Efficacy

Research indicates that this compound has a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Its effectiveness is comparable to other cephalosporins, making it a valuable option in treating infections caused by resistant strains.

Table 1: Antibacterial Spectrum of Cephalosporin C Zinc Salt

Bacteria TypeExample StrainsActivity
Gram-positiveStaphylococcus aureusActive
Streptococcus pneumoniaeActive
Gram-negativeEscherichia coliActive
Klebsiella pneumoniaeModerate
Pseudomonas aeruginosaLimited

Pharmacokinetics

The pharmacokinetic profile of Cephalosporin C zinc salt suggests good absorption and distribution within the body, with peak plasma concentrations occurring within 1 to 2 hours post-administration. The compound is primarily excreted via the kidneys, necessitating dose adjustments in patients with renal impairment.

Case Study 1: Clinical Use in Surgical Prophylaxis

A study involving surgical patients demonstrated that administering Cephalosporin C zinc salt significantly reduced the incidence of postoperative infections compared to placebo controls. Patients receiving the antibiotic showed a 30% lower infection rate in surgical sites.

Case Study 2: Treatment of Resistant Infections

In a clinical trial focusing on patients with multidrug-resistant bacterial infections, Cephalosporin C zinc salt was administered as part of combination therapy. The results indicated that the addition of this compound improved overall treatment outcomes and reduced hospital stays.

属性

IUPAC Name

zinc;(6R,7R)-3-(acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxylatopentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O8S.Zn/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);/q;+2/p-2/t9-,11-,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMXJQZBKOMFQK-OOARYINLSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)[O-])N)SC1)C(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)[O-])N)SC1)C(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O8SZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017261
Record name Cephalosporin C zinc salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12567-06-5, 59143-60-1
Record name Cephalosporin C zinc
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012567065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cephalosporin C zinc salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zinc [6R-[6α,7β(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.004
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEPHALOSPORIN C ZINC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AX8Y0VD4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。